

Ethyl Nitroacetate: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl nitroacetate*

Cat. No.: B140605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate is a valuable and versatile C2 building block in organic synthesis, prized for its dual functionality that allows for a wide array of chemical transformations. The presence of an activated methylene group adjacent to both a nitro and an ester group confers unique reactivity, making it a key intermediate in the synthesis of complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides an in-depth analysis of the stability and reactivity profile of **ethyl nitroacetate**, offering critical data and detailed experimental protocols to support its safe and effective use in research and development.

Stability Profile

Ethyl nitroacetate is a combustible liquid that is stable under recommended storage and handling conditions. However, it is a high-energy compound and can be sensitive to heat, shock, and friction, with the potential for explosive decomposition under certain conditions.

Thermal Stability

While specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for **ethyl nitroacetate** is not readily available in the public domain, the general behavior of aliphatic nitro compounds suggests that it will exhibit a significant

exothermic decomposition at elevated temperatures. For safe handling, it is crucial to avoid strong heating. It is recommended to store **ethyl nitroacetate** in a cool, dry, well-ventilated area away from sources of ignition.

pH and Chemical Stability

Ethyl nitroacetate exhibits limited stability in both acidic and basic conditions due to the reactivity of its functional groups.

- Acidic Conditions: In the presence of strong acids, **ethyl nitroacetate** can undergo hydrolysis of the ester functionality. Additionally, the nitro group itself can be hydrolyzed under strong acid conditions, a transformation known as the Nef reaction, to yield a carboxylic acid and hydroxylamine. The rate of hydrolysis is dependent on the acid concentration and temperature.
- Basic Conditions: **Ethyl nitroacetate** is readily deprotonated by bases at the α -carbon to form a resonance-stabilized nitronate anion. This is a key feature of its reactivity but also a point of instability. In the presence of strong bases, the ester group is susceptible to saponification. Prolonged exposure to basic conditions can lead to decomposition.

Incompatibilities

Ethyl nitroacetate is incompatible with a range of substances and conditions that can promote its decomposition or lead to hazardous reactions:

- Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
- Strong Bases: Promotes the formation of the nitronate anion and can catalyze decomposition.
- Strong Acids/Alkalies: Can cause hydrolysis and other decomposition pathways.
- Heat, Shock, and Friction: May lead to explosive decomposition.

Reactivity Profile

The synthetic utility of **ethyl nitroacetate** stems from the reactivity of its activated methylene group and the transformations of its nitro and ester functionalities. The α -carbon is acidic and

readily deprotonated to form a nucleophilic nitronate ion, which is central to many of its key reactions.

Reactions at the α -Carbon

The acidic protons on the carbon adjacent to the nitro and ester groups allow for a variety of carbon-carbon bond-forming reactions.

Ethyl nitroacetate is an excellent Michael donor, undergoing conjugate addition to a wide range of α,β -unsaturated carbonyl compounds and other Michael acceptors. This reaction is typically catalyzed by a base and is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures.

Experimental Protocol: Michael Addition of **Ethyl Nitroacetate** to an α,β -Unsaturated Ketone

- Reaction Setup: To a solution of the α,β -unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., ethanol, THF, or acetonitrile), add **ethyl nitroacetate** (1.1-1.5 equiv).
- Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, triethylamine, or potassium carbonate) (0.1-0.2 equiv).
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The nitronate anion of **ethyl nitroacetate** can act as a nucleophile in a Henry or nitroaldol reaction, adding to aldehydes and ketones to form β -nitro alcohols. This reaction is a fundamental C-C bond-forming process and provides access to valuable synthetic intermediates.

Experimental Protocol: Henry Reaction of **Ethyl Nitroacetate** with an Aldehyde

- Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and **ethyl nitroacetate** (1.2 equiv) in an appropriate solvent (e.g., THF or isopropanol).
- Base Addition: Add a base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base like sodium hydroxide) dropwise at a controlled temperature (often 0 °C to room temperature).
- Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.
- Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
- Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography.

In a variation of the Henry reaction, the nitronate of **ethyl nitroacetate** can add to imines in an aza-Henry (or aza-nitroaldol) reaction to produce β-amino-α-nitro esters. These products are valuable precursors to α,β-diamino acids.

Transformations of the Nitro Group

The nitro group in **ethyl nitroacetate** and its derivatives can be transformed into other useful functional groups.

The nitro group can be reduced to a primary amine, providing a route to β-amino acids and their esters. Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel) or chemical reducing agents like zinc or iron in acidic media. The reduction of **ethyl nitroacetate** itself leads to the formation of β-alanine ethyl ester.

Experimental Protocol: Reduction of **Ethyl Nitroacetate** to β-Alanine Ethyl Ester

- Reaction Setup: In a flask suitable for hydrogenation, dissolve **ethyl nitroacetate** in a solvent such as ethanol or methanol.
- Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or

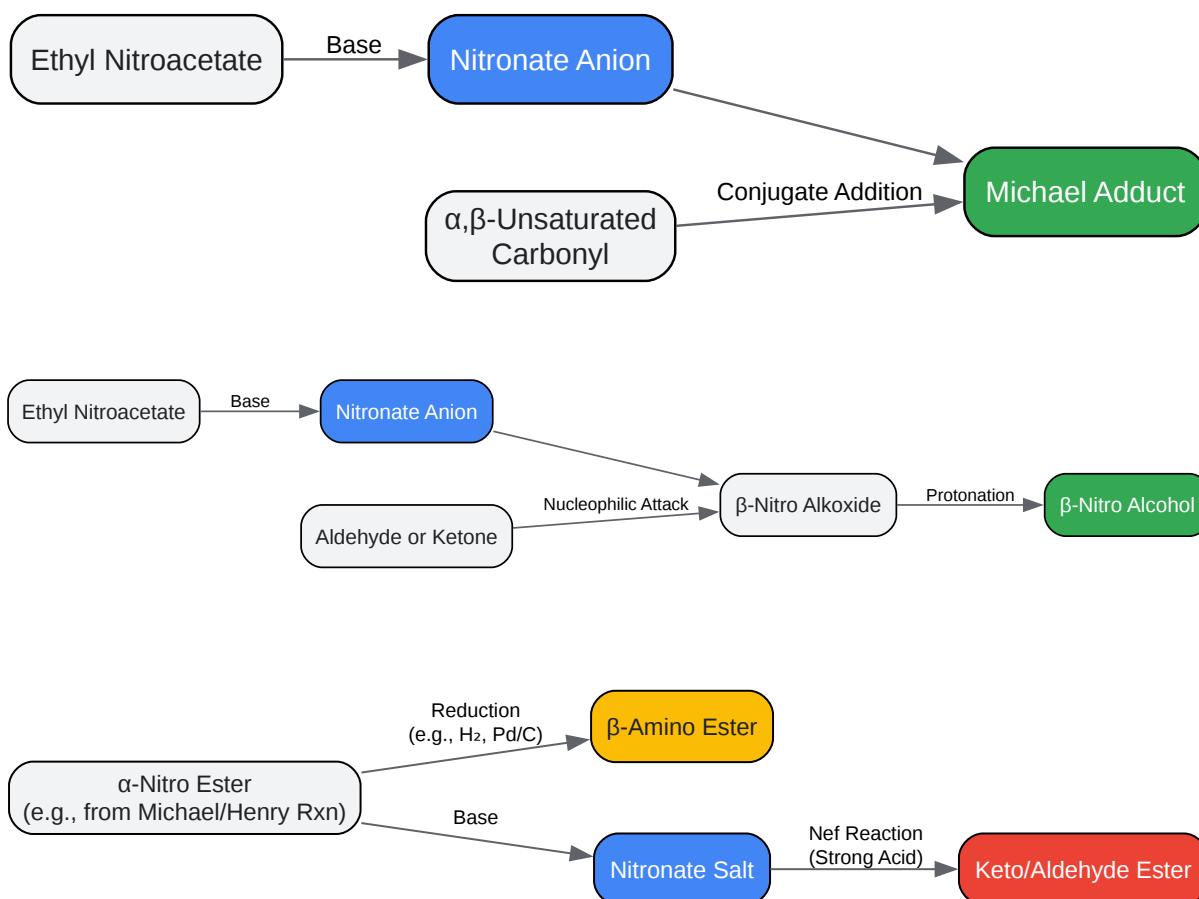
GC).

- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
- Purification: Remove the solvent under reduced pressure to obtain the crude β -alanine ethyl ester, which can be further purified by distillation or crystallization of its salt.

The nitro group of primary or secondary nitroalkanes can be converted to a carbonyl group via the Nef reaction. This is typically achieved by forming the nitronate salt with a base, followed by treatment with a strong aqueous acid. This reaction is particularly useful for converting the products of Michael or Henry reactions into ketones or aldehydes.

Experimental Protocol: Nef Reaction of a Michael Adduct of **Ethyl Nitroacetate**

- Nitronate Formation: Dissolve the Michael adduct (containing the secondary nitro group) in a suitable solvent (e.g., methanol) and treat with a base (e.g., sodium methoxide) to form the nitronate salt.
- Acid Hydrolysis: Add the solution of the nitronate salt slowly to a cold, stirred solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
- Reaction Monitoring and Work-up: After stirring for a specified time, extract the product into an organic solvent.
- Purification: Wash the organic extract, dry it, and remove the solvent. Purify the resulting keto-ester by chromatography or distillation.


Cycloaddition Reactions

Ethyl nitroacetate can participate in cycloaddition reactions. For instance, it can react with electron-poor olefins in the presence of a base to form isoxazoline cycloadducts.

Summary of Quantitative Data

Property	Value	Reference(s)
Physical Properties		
Molecular Formula	C4H7NO4	
Molecular Weight	133.10 g/mol	
Appearance	Colorless to slightly yellow liquid	
Boiling Point	105-107 °C at 25 mmHg	
Density	1.199 g/mL at 25 °C	
Flash Point	92 °C (closed cup)	
Stability		
General Stability	Stable under normal temperatures and pressures.	
Incompatibilities	Strong oxidizing agents, strong bases, strong acids/alkalis.	
Hazardous Decomposition	Nitrogen oxides, carbon monoxide, carbon dioxide.	

Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Ethyl Nitroacetate: A Comprehensive Technical Guide to its Stability and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140605#ethyl-nitroacetate-stability-and-reactivity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com